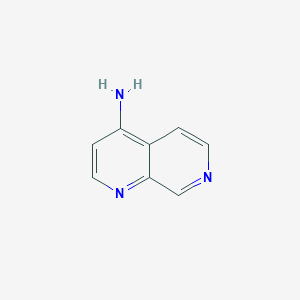

1,7-Naphthyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFKUTFUFKZJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483506 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58680-41-4 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 1,7-Naphthyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical synthesis of a key member of this family, 1,7-Naphthyridin-4-amine. Moving beyond a simple recitation of procedures, this document delves into the causal relationships behind the synthetic strategies, offering insights into the evolution of methodologies for constructing this important molecule. Detailed experimental protocols for seminal syntheses, comparative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, exist as several isomers, with the 1,7-isomer being a prominent scaffold in numerous biologically active compounds. The introduction of an amino group at the 4-position of the 1,7-naphthyridine ring system creates this compound, a versatile intermediate and a pharmacophore in its own right. Its unique electronic properties and ability to participate in various chemical transformations have made it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide will trace the origins of this important molecule, from the initial synthesis of the parent heterocycle to the development of methods for the specific introduction of the 4-amino substituent.

The Dawn of 1,7-Naphthyridine Chemistry: The Pioneering Work of Albert

While the direct synthesis of this compound came later, the foundational work on the parent 1,7-naphthyridine ring system was crucial. A pivotal moment in the history of 1,7-naphthyridine chemistry was the work of Adrien Albert in 1960. His research provided a reliable method for the synthesis of the parent 1,7-naphthyridine and its 4-hydroxy derivative, laying the groundwork for future functionalization.[2]

The synthesis of the parent 1,7-naphthyridine was achieved from 4-hydroxy-1,7-naphthyridine. The key steps involved the conversion of the hydroxy group to a chloro group, followed by a reduction. This multi-step process, while effective, highlighted the challenges in accessing the core structure.

Synthesis of 4-Hydroxy-1,7-naphthyridine: A Precursor to the 4-Amino Derivative

Albert's synthesis of 4-hydroxy-1,7-naphthyridine is a classic example of ring-closing condensation reactions, a cornerstone of heterocyclic chemistry.[2] This method established a viable route to a key intermediate that could be further elaborated to introduce the desired amino functionality.

Experimental Protocol: Synthesis of 4-Hydroxy-1,7-naphthyridine (Adapted from Albert, 1960) [2]

-

Reaction Setup: A mixture of 3-aminopyridine 1-oxide and diethyl ethoxymethylenemalonate is heated.

-

Cyclization: The resulting intermediate is cyclized by heating in a high-boiling solvent such as Dowtherm A.

-

Hydrolysis and Decarboxylation: The ester intermediate is then hydrolyzed and decarboxylated to yield 4-hydroxy-1,7-naphthyridine.

This synthesis was significant as it provided a reliable pathway to a functionalized 1,7-naphthyridine that could be chemically modified. The 4-hydroxy group serves as a handle for introducing other functional groups, including the target amino group.

The Emergence of this compound: From Hydroxy to Amino

With a reliable synthesis of 4-hydroxy-1,7-naphthyridine established, the next logical step was the development of methods to convert the hydroxyl group into an amino group. This transformation is a common strategy in heterocyclic chemistry and typically proceeds through a chloro intermediate.

The Chloro Intermediate: A Gateway to Amination

The conversion of a hydroxyl group on a pyridine or related heterocycle to a chloro group is a well-established transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). This chloro derivative is then susceptible to nucleophilic aromatic substitution, allowing for the introduction of an amino group.

Experimental Workflow: Conversion of 4-Hydroxy-1,7-naphthyridine to this compound

Caption: General workflow for the synthesis of this compound from its 4-hydroxy precursor.

Historical Synthesis of this compound

While the exact first reported synthesis of this compound is not detailed in a single seminal paper in the provided search results, the logical and historically practiced route involves the amination of a 4-halo-1,7-naphthyridine intermediate. This two-step sequence from the more readily available 4-hydroxy derivative represents the classical approach to this class of compounds.

Experimental Protocol: Synthesis of this compound (General Procedure)

Step 1: Synthesis of 4-Chloro-1,7-naphthyridine

-

Reaction Setup: 4-Hydroxy-1,7-naphthyridine is treated with an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Workup: The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

-

Purification: The crude 4-chloro-1,7-naphthyridine is purified by recrystallization or chromatography.

Step 2: Amination of 4-Chloro-1,7-naphthyridine

-

Reaction Setup: 4-Chloro-1,7-naphthyridine is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed vessel.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution.

-

Workup: After cooling, the reaction mixture is concentrated, and the product is isolated by filtration or extraction.

-

Purification: The crude this compound is purified by recrystallization or column chromatography.

Evolution of Synthetic Methodologies

Over the years, synthetic chemists have developed more efficient and versatile methods for the synthesis of 1,7-naphthyridines and their derivatives. While the classical methods provided the initial access to these compounds, modern synthetic chemistry has focused on improving yields, reducing the number of steps, and increasing the diversity of accessible structures.

More contemporary approaches often involve transition-metal catalyzed cross-coupling reactions and the use of more sophisticated starting materials. For instance, the construction of the 1,7-naphthyridine ring system can be achieved through cyclization reactions of appropriately substituted pyridine derivatives.

Synthetic Strategies for the 1,7-Naphthyridine Core

| Method | Starting Materials | Key Transformation | Reference |

| Classical Ring Closure | 3-Aminopyridine derivatives | Condensation and cyclization | [2][3] |

| Friedländer Annulation | Anthranilonitrile and a cyclic ketone | Acid-mediated condensation | [4] |

| From 2-Cyano-3-pyridylacetonitrile | 2-Cyano-3-pyridylacetonitrile | Cyclization with HBr | [1] |

Conclusion

The journey of this compound from a theoretical possibility to a readily accessible and highly valuable synthetic building block is a testament to the progress of organic chemistry. The foundational work of early researchers like Adrien Albert in establishing routes to the core 1,7-naphthyridine scaffold paved the way for the subsequent development of methods to introduce the key 4-amino functionality. The classical approach, involving the conversion of a 4-hydroxy group to a 4-chloro intermediate followed by amination, remains a fundamental and instructive example of heterocyclic synthesis. As the demand for novel bioactive molecules continues to grow, the historical context of the synthesis of privileged scaffolds like this compound provides a crucial foundation for the innovation of future synthetic strategies.

References

- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

- Paudler, W. W., & Kress, T. J. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 355-373.

-

PubChem. 1,7-Naphthyridine. [Link]

- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-14.

- Unknown Author. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910.

- Unknown Author. (1985). Studies on naphthyridines. An unexpected product in Hantzsch pyridine synthesis. Journal of the Chemical Society, Perkin Transactions 1, 271-277.

- Unknown Author. (2006). The Naphthyridines. John Wiley & Sons.

- Albert, A. (1960). Naphthyridines: Ionization Constants and H-Spectra of Four Parent Substances. Journal of the Chemical Society, 1790-1794.

- Marco-Contelles, J. (2020). 1,6-Naphthyridin-2(1H)

- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.

- Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3421.

- Zhang, A., et al. (2007). First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B. Organic Letters, 9(24), 5011-5013.

- Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine.

- Wójcicka, A., et al. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.

- Wang, T., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Molecules, 16(8), 6905-6916.

- Joshi, N. K. (2012). Studies on Biologically Active Heterocyclic Compounds. Saurashtra University.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridin-4-amine

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] For researchers and drug development professionals, a comprehensive understanding of the physicochemical properties of key building blocks like 1,7-Naphthyridin-4-amine is fundamental to designing and optimizing novel therapeutic agents. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both predicted data and field-proven, standardized protocols for their experimental determination. The causality behind experimental choices is emphasized to empower researchers in their laboratory investigations.

Compound Identity and Structure

A precise understanding of the molecular identity is the foundation of all physicochemical characterization.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 58680-41-4 | [3][4] |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Canonical SMILES | C1=CN=CC2=NC=CC(=C21)N | [5] |

| InChIKey | PHFKUTFUFKZJMV-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure of this compound, a planar aromatic system, is depicted below. The fusion of two pyridine rings creates a unique electronic landscape, and the position of the amino group at C4 significantly influences the molecule's polarity, hydrogen bonding capacity, and basicity.

Caption: Chemical structure of this compound.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the equilibrium distribution of a compound between a nonpolar (octanol) and a polar (water) phase.

Table 2: Lipophilicity Data

| Parameter | Value | Method |

| XlogP3-AA | 0.4 | Predicted |

Source: PubChemLite[5]

Expert Insight: An XlogP of 0.4 suggests that this compound is a relatively polar molecule with a slight preference for the aqueous phase. This is expected given the presence of three nitrogen atoms and a primary amine, all of which can engage in hydrogen bonding with water. In drug discovery, a LogP in the range of 1-3 is often considered optimal for oral bioavailability, as it balances aqueous solubility with membrane permeability. The low predicted LogP of this compound might indicate good solubility but potentially lower passive diffusion across biological membranes.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.

Experimental Data: Specific experimental solubility data for this compound is not readily available in the public domain. However, based on its polar structure, it is expected to have moderate solubility in aqueous and polar organic solvents.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of a compound, which is highly relevant in early drug discovery.

Causality and Trustworthiness: This method relies on precipitating the compound from a DMSO stock solution into an aqueous buffer. The point at which the compound becomes insoluble and forms a fine precipitate is detected by light scattering (nephelometry). This provides a self-validating system where the signal (light scattering) is directly proportional to the amount of insoluble material.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). The choice of DMSO is critical as it is a strong organic solvent capable of dissolving a wide range of compounds, ensuring the starting point is a true solution.

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. Using a physiologically relevant buffer is key to understanding solubility under biological conditions.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform a serial dilution across the plate. This creates a concentration gradient of the compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking. This allows the system to approach equilibrium.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal significantly increases above the baseline is reported as the kinetic solubility.

Caption: Workflow for kinetic solubility determination.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH. For this compound, the basicity of the nitrogen atoms is of primary interest. The ionization state is critical for solubility, receptor binding, and membrane transport.

Experimental Data: No experimental pKa data for this compound has been found. The molecule has multiple nitrogen atoms that can be protonated: the exocyclic amine and the two pyridine-like nitrogens within the ring system. The exocyclic amine is expected to be the most basic site, followed by the ring nitrogens, whose basicity is reduced by the electron-withdrawing nature of the aromatic system.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore that changes upon protonation, which is highly likely for an aromatic amine like this compound.

Causality and Trustworthiness: The principle is based on the Beer-Lambert law. The electronic structure of the molecule changes upon protonation or deprotonation, leading to a shift in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the ionized to the non-ionized species and subsequently calculate the pKa.

Methodology:

-

Wavelength Selection: Obtain the UV-Vis spectra of this compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 10). Identify an analytical wavelength (λ) where the difference in absorbance between the protonated and neutral forms is maximal.

-

Buffer Preparation: Prepare a series of buffers with known pH values, typically spanning a range of 2-3 pH units around the expected pKa.

-

Sample Preparation: Prepare solutions of this compound at a constant concentration in each of the prepared buffers. It is crucial to keep the concentration low enough to remain within the linear range of the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Data Analysis: The pKa can be determined by plotting absorbance versus pH. The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated form (A_acid) and the fully neutral form (A_base). Alternatively, the Henderson-Hasselbalch equation can be rearranged for spectrophotometric data: pKa = pH + log[(A - A_base) / (A_acid - A)] A plot of log[(A - A_base) / (A_acid - A)] vs. pH will yield a straight line with a y-intercept equal to the pKa.

Thermal Properties

Melting Point (Mp)

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid.

Experimental Data: The melting point of this compound is not reported in the searched literature.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a crystalline organic compound.[6]

Causality and Trustworthiness: The protocol relies on the precise observation of the phase transition from solid to liquid. The use of a calibrated thermometer and a slow, controlled heating rate ensures accuracy. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting point range.[7] Therefore, the sharpness of the observed range is a direct indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute). A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[6]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

-

Repeat: Perform at least two measurements to ensure reproducibility.

Spectroscopic Properties

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and can be used for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic systems like this compound, characteristic π-π* transitions are expected.

Expected Properties: While specific data for this compound is unavailable, related fused 1,6-naphthyridin-4-amine derivatives show maximum absorption wavelengths (λmax) in the range of 344 to 448 nm in DMSO.[8] It is reasonable to expect this compound to absorb in a similar region.

Experimental Protocol: The protocol for UV-Vis spectroscopy is detailed in Section 4 (pKa Determination). The key is to use a spectroscopic grade solvent that does not absorb in the region of interest and to prepare solutions of a concentration that gives an absorbance reading within the instrument's linear range (typically 0.1 - 1.0).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Expected ¹H and ¹³C NMR Spectra:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The protons of the amino group may appear as a broad singlet, and its chemical shift could be solvent-dependent. The coupling patterns (splitting) between adjacent protons will be key to assigning each signal to its specific position on the ring system.

-

¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the aromatic core. The chemical shifts will be indicative of the electronic environment of each carbon. Carbons attached to nitrogen atoms will typically be shifted downfield.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles due to its excellent solvating power.[9]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on an NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios and analyze the splitting patterns to establish proton connectivity.[9] For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be required.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 146.07.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile at a concentration of approximately 1 µg/mL.[1]

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺) and confirm that its m/z value matches the calculated exact mass of the protonated molecule.

Stability

Assessing the chemical stability of a compound is crucial for determining appropriate storage conditions, formulation strategies, and predicting its shelf-life.

Expected Stability Profile: Nitrogen-containing heterocycles are generally stable aromatic compounds.[10] However, the amino group may be susceptible to oxidation over time, especially if exposed to light and air. The compound's stability may also be pH-dependent.

General Protocol for Stability Assessment:

A forced degradation study is a common approach to identify potential degradation pathways and assess stability under various stress conditions.

-

Solution Preparation: Prepare solutions of this compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.

-

Stress Conditions: Expose the solutions and a solid sample to different stress conditions:

-

Thermal: Heat at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose to UV light.

-

-

Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method (typically with a UV or MS detector). This involves developing an HPLC method that can separate the parent compound from any potential degradation products.

-

Quantification: Quantify the amount of this compound remaining at each time point to determine the rate of degradation under each condition.

References

- BenchChem. (n.d.). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.

- BenchChem. (n.d.). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.

- University of Calgary. (n.d.). Melting point determination.

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex.

- MedPharma. (2025). To determine the melting point of given organic compound.

- PubChemLite. (n.d.). This compound (C8H7N3).

- Aaronchem. (n.d.). 58680-41-4 | MFCD18384659 | this compound.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.

- American Chemical Society. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- ChemicalBook. (n.d.). This compound(9CI) | 58680-41-4.

- Aaronchem. (n.d.). 58680-41-4 | MFCD18384659 | this compound.

- National Center for Biotechnology Information. (n.d.). 1,7-Naphthyridine. PubChem Compound Database.

- National Center for Biotechnology Information. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC.

- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. store.astm.org [store.astm.org]

- 3. This compound(9CI) | 58680-41-4 [m.chemicalbook.com]

- 4. 58680-41-4 | MFCD18384659 | this compound [aaronchem.com]

- 5. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 6. medpharma12.com [medpharma12.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

1,7-Naphthyridin-4-amine spectroscopic data analysis (NMR, IR, Mass Spec)

<An In-Depth Technical Guide to the Spectroscopic Analysis of 1,7-Naphthyridin-4-amine

Introduction: The Structural Significance of this compound

The naphthyridine scaffold is a recurring and vital motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][2][3] this compound, a specific isomer of this heterocyclic family, presents a unique electronic and structural profile that makes its unambiguous characterization paramount for any further investigation or application in drug discovery. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Core Molecular Structure

Below is the chemical structure of this compound, with the standard IUPAC numbering convention that will be used throughout this guide for spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Ensuring High-Quality Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for many nitrogen-containing heterocycles due to its high polarity, which aids in dissolving the sample.[4][5] The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.

-

Sample Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).

-

Instrumentation and Parameters:

-

Spectrometer: A Bruker AVANCE 400 MHz spectrometer (or equivalent) is recommended.[4]

-

¹H NMR: A standard pulse program (e.g., 'zg30') is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially for quaternary carbons.

-

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For aromatic systems like 1,7-naphthyridine, the chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating nature of the amine group.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8 | ~9.0 - 9.5 | Singlet | - | Deshielded due to proximity to N-7 and the anisotropic effect of the adjacent ring.[6] |

| H-2 | ~8.5 - 8.8 | Doublet | ~4-5 | Alpha to N-1, showing coupling to H-3.[6] |

| H-3 | ~7.3 - 7.6 | Doublet | ~4-5 | Beta to N-1, coupled with H-2.[6] |

| H-6 | ~8.0 - 8.3 | Doublet | ~8-9 | Alpha to N-7, coupled to H-5. |

| H-5 | ~7.0 - 7.3 | Doublet | ~8-9 | Beta to N-7, coupled with H-6. |

| -NH₂ | ~6.0 - 7.0 | Broad Singlet | - | The chemical shift is variable and depends on concentration and temperature. The protons are exchangeable, leading to a broad signal.[7] |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their electronic environment. Proton decoupling simplifies the spectrum, with each unique carbon atom appearing as a single peak.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-8 | ~150 - 155 | Highly deshielded, being alpha to N-7.[8] |

| C-4 | ~150 - 155 | Attached to the electron-donating amine group and part of the pyridine ring. |

| C-2 | ~145 - 150 | Alpha to N-1.[8] |

| C-6 | ~135 - 140 | Alpha to N-7. |

| C-8a | ~130 - 135 | Quaternary carbon at the ring junction. |

| C-5 | ~120 - 125 | Beta to N-7. |

| C-4a | ~115 - 120 | Quaternary carbon at the ring junction. |

| C-3 | ~110 - 115 | Beta to N-1.[8] |

Note: Quaternary carbons (C-4a and C-8a) will typically have lower intensity peaks.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State Analysis

For solid samples like this compound, the KBr pellet method is a standard and reliable technique.

Step-by-Step KBr Pellet Preparation and IR Analysis:

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

IR Spectral Analysis: Identifying Key Vibrations

The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic rings and the primary amine group.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H stretching | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretching) are observed for primary amines.[7] |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Characteristic of C-H bonds on the naphthyridine ring.[10] |

| 1650 - 1550 | N-H bending | Primary Amine (-NH₂) | The scissoring vibration of the -NH₂ group.[7] |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Rings | Skeletal vibrations of the naphthyridine core.[9][10] |

| 900 - 675 | C-H out-of-plane bending | Aromatic C-H | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[9] |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step ESI-MS Analysis:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gaseous ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

High-Resolution MS (HRMS): For accurate mass measurement, a high-resolution instrument (e.g., Orbitrap or FT-ICR) is used. This allows for the determination of the elemental composition of the molecular ion.

Mass Spectrum Analysis: Confirming Identity

The mass spectrum of this compound will provide two key pieces of information: the molecular weight and, with HRMS, the molecular formula.

Expected Mass Spectrometry Data for this compound (C₈H₇N₃):

-

Molecular Formula: C₈H₇N₃

-

Monoisotopic Mass: 145.0640 g/mol

-

Expected Ion (ESI+): [M+H]⁺

-

Expected m/z: 146.0718

The observation of a strong signal at m/z 146.0718 in the high-resolution mass spectrum would confirm the elemental composition of C₈H₈N₃⁺ (the protonated molecule), providing definitive evidence for the identity of this compound. While ESI is a soft ionization technique, some fragmentation may be induced.[11]

Summary and Integrated Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unambiguous identification of this compound.

Caption: Integrated workflow for structural elucidation.

-

Mass Spectrometry establishes the correct molecular weight and elemental composition (C₈H₇N₃).

-

IR Spectroscopy confirms the presence of key functional groups: the N-H stretches and bends of the primary amine and the characteristic vibrations of the aromatic naphthyridine core.

-

¹³C NMR verifies the presence of eight unique carbon atoms, consistent with the proposed structure, and their chemical shifts align with their expected electronic environments.

-

¹H NMR provides the final, detailed confirmation, showing the correct number of aromatic and amine protons with chemical shifts and coupling patterns that perfectly match the this compound structure.

This multi-faceted spectroscopic approach provides a robust and reliable characterization, forming the essential foundation for any further research or development involving this important heterocyclic compound.

References

Sources

- 1. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. ijcps.org [ijcps.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. Digital resource [dam-oclc.bac-lac.gc.ca]

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 1,7-Naphthyridin-4-amine

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive core for designing targeted therapeutics. 1,7-Naphthyridin-4-amine, as a key intermediate or final compound, requires unambiguous structural verification, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum from first principles, explaining the causal relationships between the molecule's electronic architecture and its spectral signature. This document is designed to serve as a field-proven reference for researchers working with this and structurally related compounds.

Part 1: Molecular Architecture and Proton Environments

To interpret the spectrum, we must first understand the electronic landscape of the molecule. This compound possesses a bicyclic aromatic system with two nitrogen atoms, which profoundly influence the chemical environment of the ring protons. The molecule has five aromatic protons and two exocyclic amine protons, each with a unique electronic signature.

The key structural features influencing the ¹H NMR spectrum are:

-

Electronegative Nitrogen Atoms: The nitrogen atoms at positions 1 and 7 strongly withdraw electron density from the rings via induction and resonance. This deshields adjacent protons (H2, H8, H6), causing their signals to appear at a lower field (higher ppm).[1]

-

Electron-Donating Amine Group: The amino group at C4 donates electron density into its pyridine ring through resonance. This has a shielding effect, particularly at the ortho (H3, H5) positions, causing their signals to shift to a higher field (lower ppm) relative to an unsubstituted naphthyridine.

-

Spin-Spin Coupling: The proximity of non-equivalent protons on the aromatic rings leads to through-bond scalar coupling (J-coupling), which splits the NMR signals into characteristic multiplets.[2][3]

Below is a diagram illustrating the proton assignments for this compound.

Caption: Structure of this compound with proton numbering.

Part 2: Predictive Analysis of the ¹H NMR Spectrum

Based on fundamental NMR principles and data from analogous heterocyclic systems, a detailed prediction of the ¹H NMR spectrum can be constructed. For this analysis, we will assume the spectrum is acquired in DMSO-d₆, a common solvent for polar aromatic compounds that facilitates observation of labile N-H protons.

Chemical Shifts (δ)

-

H8 and H2 (δ ≈ 8.8 - 9.2 ppm & 8.2 - 8.5 ppm): H8 is positioned alpha to N7 and peri to N1, placing it in a highly electron-deficient environment. It is expected to be the most downfield signal. H2 is alpha to N1 and will also be significantly downfield, though typically less so than H8 in this specific isomer.

-

H6 (δ ≈ 8.0 - 8.3 ppm): This proton is beta to N7. While still deshielded by the aromatic system, it is less affected by the nitrogen than the alpha protons, placing it in the upper-middle aromatic region.

-

H5 (δ ≈ 7.4 - 7.7 ppm): H5 is ortho to the electron-donating amino group, resulting in significant shielding. It is also gamma to N7, placing it further upfield.

-

H3 (δ ≈ 6.5 - 6.8 ppm): H3 is also ortho to the amino group and is expected to be the most shielded (furthest upfield) of all the aromatic protons. Its position is analogous to the C5 proton in 4-aminopyridine.

-

4-NH₂ (δ ≈ 6.0 - 7.0 ppm): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[4][5] In DMSO-d₆, hydrogen bonding with the solvent leads to a downfield shift and often results in a broader signal compared to spectra run in CDCl₃.[6] The presence of this signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

Spin-Spin Coupling and Multiplicity

The splitting patterns are dictated by the number of adjacent, non-equivalent protons (the n+1 rule).

-

H8: Coupled only to H6. Expected multiplicity: doublet (d) . The coupling constant, ³J(H8-H6), is a typical ortho-coupling, estimated at 4.5 - 5.5 Hz .

-

H2: Coupled only to H3. Expected multiplicity: doublet (d) . The ortho-coupling constant, ³J(H2-H3), is estimated at 5.0 - 6.0 Hz .

-

H6: Coupled to H5 (ortho) and H8 (ortho). Expected multiplicity: doublet of doublets (dd) . It will show two different coupling constants: ³J(H6-H5) ≈ 8.0 - 9.0 Hz and ³J(H6-H8) ≈ 4.5 - 5.5 Hz .

-

H5: Coupled only to H6. Expected multiplicity: doublet (d) . The coupling constant, ³J(H5-H6), will be the same as seen for H6, ≈ 8.0 - 9.0 Hz .

-

H3: Coupled only to H2. Expected multiplicity: doublet (d) . The coupling constant, ³J(H3-H2), will be the same as seen for H2, ≈ 5.0 - 6.0 Hz .

-

4-NH₂: These protons typically do not show coupling to the ring protons due to rapid quadrupole relaxation and proton exchange.[7] Expected multiplicity: broad singlet (br s) .

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral parameters for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H8 | 8.8 – 9.2 | d | ³J = 4.5 – 5.5 | 1H |

| H2 | 8.2 – 8.5 | d | ³J = 5.0 – 6.0 | 1H |

| H6 | 8.0 – 8.3 | dd | ³J = 8.0 – 9.0, 4.5 – 5.5 | 1H |

| H5 | 7.4 – 7.7 | d | ³J = 8.0 – 9.0 | 1H |

| H3 | 6.5 – 6.8 | d | ³J = 5.0 – 6.0 | 1H |

| 4-NH₂ | 6.0 – 7.0 | br s | N/A | 2H |

Part 3: Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, interpretable spectrum, a rigorous and validated protocol is essential. The following methodology represents a self-validating system for the structural confirmation of this compound.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is crucial for dissolving the polar analyte and for observing the N-H protons.[8][9]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameters:

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time (aq): 3-4 seconds for good resolution.

-

Pulse Width: Calibrated 90° pulse.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. Set the integral of a well-resolved single aromatic proton signal to 1.0 to determine the relative integrals of all other signals.

-

-

Confirmatory Experiment (D₂O Exchange):

-

After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

-

Expected Result: The broad singlet corresponding to the 4-NH₂ protons will diminish or disappear completely, confirming its assignment.

-

Experimental Workflow Diagram

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. NMR J-couplings [tcm.phy.cam.ac.uk]

- 3. J-coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,7-Naphthyridin-4-amine

Executive Summary

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmaceuticals and functional materials.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design, polymorphism screening, and materials engineering. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for elucidating this detailed structural information. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete SC-XRD analysis of 1,7-Naphthyridin-4-amine. We will detail the causality behind experimental choices, from crystal growth to data refinement, and provide a thorough interpretation of the resulting structural data, including a quantitative analysis of intermolecular forces using Hirshfeld surfaces.

Note: As a specific, publicly deposited crystal structure for the parent this compound is not available in open literature at the time of this writing, this guide presents a robust, generalized methodology. The quantitative data and specific structural analyses are based on established principles and representative data from closely related heterocyclic amine structures to provide a technically accurate and illustrative workflow.

Introduction to this compound

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene framework. The 1,7-isomer, and specifically its 4-amino derivative (C₈H₇N₃), presents a unique electronic and steric profile. The amine substituent acts as a potent hydrogen bond donor, while the pyridine-like nitrogen atoms serve as hydrogen bond acceptors. This amphiprotic nature makes this compound a compelling candidate for forming specific, directional interactions with biological targets and for constructing ordered supramolecular assemblies. A detailed crystal structure analysis provides the foundational data to understand and predict these interactions.

Synthesis and Single Crystal Growth: The Foundation of Quality Data

A high-quality single crystal is the most critical prerequisite for a successful SC-XRD experiment. The process begins with the synthesis of high-purity material followed by a meticulous crystallization protocol.

Synthesis Protocol

A plausible and effective route for synthesizing naphthyridine amines involves the acid-mediated intramolecular cyclization of aminonicotinonitrile precursors.[2][3] This approach is often high-yielding and can be performed on a scale sufficient to produce material for extensive crystallization screening.

Step-by-Step Synthesis:

-

Precursor Synthesis: React a suitable aminopyridine precursor with a malononitrile derivative to form the 4-(arylamino)nicotinonitrile intermediate.

-

Cyclization: Dissolve the intermediate in a strong protic acid such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄).

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Purify the crude product via column chromatography on silica gel to achieve >99% purity, which is essential for successful crystallization. Spectroscopic characterization via NMR and MS should be used to confirm the structure and purity.[4][5]

The Art of Crystallization

The goal of crystallization is to encourage molecules to slowly transition from a disordered solution state to a highly ordered solid state. The choice of solvent and technique is critical and often empirical.

Causality in Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble. This creates a state of supersaturation that can be gently perturbed to induce slow crystal growth. For heterocyclic amines like this compound, a combination of a moderately polar solvent that can engage in hydrogen bonding (e.g., methanol, ethanol) and a less polar co-solvent (e.g., dichloromethane, ethyl acetate) is often a successful starting point.[6]

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a vial with a loose-fitting cap or a cap pierced with a needle. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth. This is often the simplest and most effective first approach.

-

Solvent Diffusion (Layering): Create a two-layer system. Dissolve the compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (a "non-solvent" like pentane or hexane) on top.[6] Over time, the solvents will slowly mix at the interface, reducing the overall solubility and promoting crystallization. This technique is excellent for compounds that precipitate too quickly with slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment and subsequent data analysis can be visualized as a multi-stage workflow.

Experimental Protocol: Data Collection

-

Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.[6] Mount the crystal on a glass fiber or a cryo-loop and attach it to a goniometer head.

-

Instrumentation: The experiment is performed on a single-crystal X-ray diffractometer.[7][8] Key components include an X-ray source (commonly Mo-Kα or Cu-Kα radiation), a goniometer for orienting the crystal, a low-temperature device (a cryostream of N₂ gas), and a detector (e.g., CCD or CMOS).[9][10]

-

Data Collection Strategy:

-

Cooling: Cool the crystal to a low temperature (e.g., 100 K). This is a critical step. The causality is that low temperatures reduce the thermal vibration of atoms, leading to less diffuse scattering and higher quality data at high diffraction angles.[10]

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the unit cell parameters and Bravais lattice.

-

Full Data Collection: Execute a full data collection strategy, which involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam. The goal is to measure the intensity and position of thousands of unique reflections to ensure data completeness.[10]

-

Computational Protocol: Structure Solution and Refinement

-

Data Integration and Reduction: The raw detector images are processed to integrate the intensity of each diffraction spot. Corrections for experimental factors (e.g., Lorentz factor, polarization) are applied to yield a file of reflection indices (h,k,l) and their corresponding structure factor amplitudes (|Fₒ|).

-

Structure Solution: This is the process of solving the "phase problem." Since detectors only measure intensity (proportional to |F|²), the phase information for each reflection is lost. Direct methods are most commonly used for small molecules. These methods use statistical relationships between the most intense reflections to derive initial phase estimates.[11][12] This generates an initial electron density map.

-

Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data.[13][14][15]

-

An initial model is built by assigning atoms to the peaks in the electron density map.

-

A least-squares refinement process minimizes the difference between the observed structure factors (|Fₒ|) and those calculated from the model (|Fₑ|).

-

Parameters refined include atomic coordinates (x, y, z), site occupancy, and displacement parameters (which model thermal vibration). Initially, isotropic displacement parameters are used, and in the final stages, anisotropic (ellipsoidal) parameters are refined for non-hydrogen atoms.

-

Difference Fourier maps (Fₒ - Fₑ) are calculated to locate missing atoms (like hydrogens) or identify disordered regions.

-

The quality of the final model is assessed using figures of merit like the R1 value, wR2, and the Goodness of Fit (GooF).[13] An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data.

-

Analysis of the Crystal Structure

A solved crystal structure provides a wealth of information beyond simple connectivity.

Crystallographic Data Summary

The final results of a crystal structure determination are summarized in a standardized table. The data presented below is a representative example for a heterocyclic amine crystallizing in a common monoclinic space group.

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₈H₇N₃ | Temperature | 100(2) K |

| Formula Weight | 145.17 | Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic | Space Group | P2₁/c |

| a (Å) | 8.512(3) | α (°) | 90 |

| b (Å) | 10.234(4) | β (°) | 98.54(1) |

| c (Å) | 9.876(4) | γ (°) | 90 |

| Volume (ų) | 849.1(5) | Z | 4 |

| Density (calc) | 1.135 Mg/m³ | F(000) | 304 |

| R1 [I > 2σ(I)] | 0.041 | wR2 (all data) | 0.115 |

| Goodness-of-fit | 1.05 | Data / restraints / params | 1500 / 0 / 100 |

Note: Italicized values are representative and would be determined experimentally.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this compound, hydrogen bonding is expected to be the dominant directive force.

-

Hydrogen Bonding: The amino group (-NH₂) provides two strong hydrogen bond donors, while the nitrogen atoms in the naphthyridine rings (N1 and N7) are acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which often lead to the assembly of molecules into chains, ribbons, or dimeric motifs.

-

π-π Stacking: The planar aromatic naphthyridine core is well-suited for π-π stacking interactions. These interactions, where aromatic rings stack face-to-face or offset, contribute significantly to the cohesive energy of the crystal.

Visualizing Interactions with Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These are normalized and mapped onto the surface as dₙₒᵣₘ.

-

Red spots on the dₙₒᵣₘ surface indicate close contacts (shorter than van der Waals radii) and represent the strongest interactions, typically hydrogen bonds.

-

Blue regions indicate contacts longer than van der Waals radii.

-

White regions represent contacts at approximately the van der Waals distance.

A 2D "fingerprint plot" can be derived, which summarizes all interactions by plotting dᵢ versus dₑ.[18][19] Sharp spikes at the bottom of the plot are characteristic of strong, directional interactions like N-H···N hydrogen bonds, while more diffuse regions can indicate weaker C-H···π or π-π stacking interactions.

Conclusion

The comprehensive analysis of the this compound crystal structure via single-crystal X-ray diffraction provides definitive insights into its molecular geometry and solid-state packing. The interplay of strong N-H···N hydrogen bonding and stabilizing π-π stacking interactions governs the supramolecular architecture. This detailed structural knowledge is invaluable for drug development professionals seeking to understand protein-ligand interactions and for materials scientists aiming to design novel crystalline materials with tailored properties. The robust methodology presented in this guide serves as a complete workflow for obtaining and interpreting high-quality crystallographic data for this important class of heterocyclic compounds.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]

-

Varvoglis, P. M., & Papadopoulou, M. V. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 59. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link]

-

Chen, C. H., et al. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry, 49(9), 4135-4145. Available at: [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1), 22-31. Available at: [Link]

-

Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. Available at: [Link]

-

SERC Carleton. (2018). Single Crystal Structure Refinement (SREF). Available at: [Link]

-

Wang, D. M., et al. (2013). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives. Journal of Chemical Sciences, 125(6), 1339-1348. Available at: [Link]

-

Giacovazzo, C., & Siliqi, D. (2014). Solution and Refinement of Crystal Structures. Oxford University Press. Available at: [Link]

-

University of Glasgow. Introduction to Structure Refinement. Available at: [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Ben-Yahia, I., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry. Available at: [Link]

-

Rigaku. (2022). How to Perform Single Crystal Diffraction - Crystal Alignment. YouTube. Available at: [Link]

-

MIT OpenCourseWare. Structure Refinement. Available at: [Link]

-

Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments. Available at: [Link]

-

Li, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 14, 12345-12349. Available at: [Link]

-

Martin, C. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]

-

Max-Planck-Institut für Kohlenforschung. Single Crystal Structure Determination. Available at: [Link]

-

Gushchina, I. V., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28045-28054. Available at: [Link]

-

Li, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. Available at: [Link]

-

Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available at: [Link]

-

Siracanyan, S., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules, 27(11), 3404. Available at: [Link]

-

Potopnyk, M. A., et al. (2023). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 28(1), 33. Available at: [Link]

-

Cárdenas-Galindo, L. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4268. Available at: [Link]

-

Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(13), 3095. Available at: [Link]

-

Gushchina, I. V., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28045-28054. Available at: [Link]

Sources

- 1. 58680-41-4 | MFCD18384659 | this compound [aaronchem.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single Crystal Structure Determination [kofo.mpg.de]

- 9. youtube.com [youtube.com]

- 10. neutrons.ornl.gov [neutrons.ornl.gov]

- 11. fiveable.me [fiveable.me]

- 12. academic.oup.com [academic.oup.com]

- 13. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 14. Introduction [pd.chem.ucl.ac.uk]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. mdpi.com [mdpi.com]

- 19. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations for 1,7-Naphthyridin-4-amine in Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to understand and predict the properties of 1,7-Naphthyridin-4-amine. This scaffold is a privileged structure in medicinal chemistry, serving as a core component in various therapeutic agents, including kinase inhibitors.[1][2] By leveraging computational methods, we can gain deep insights into its electronic structure, reactivity, and potential for intermolecular interactions, thereby accelerating the drug design and optimization cycle.

The following sections detail the theoretical underpinnings, a step-by-step computational workflow, and the interpretation of key molecular properties, grounded in the principles of Density Functional Theory (DFT).

The Strategic Imperative for Computational Chemistry in Drug Design

Quantum chemical calculations offer a powerful lens to examine molecules at the electronic level, providing data that is often difficult or impossible to obtain through empirical methods alone. For a molecule like this compound, this approach allows us to:

-

Predict Reactivity: Identify the most likely sites for metabolic attack or chemical modification by analyzing the molecule's electronic landscape.[3]

-

Understand Intermolecular Interactions: Elucidate the nature of hydrogen bonding and other non-covalent interactions that govern drug-receptor binding.

-

Rationalize Structure-Activity Relationships (SAR): Connect subtle changes in molecular structure to observable effects on biological activity by quantifying their impact on electronic properties.[3]

-

Optimize Lead Compounds: Guide the design of analogues with improved properties such as stability, solubility, and bioavailability.[4]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations in the pharmaceutical sciences.[5][6] It provides an exceptional balance of computational efficiency and accuracy, making it feasible to study drug-sized molecules where higher-level ab initio methods would be prohibitively expensive.[7][8]

Foundational Theory: Selecting the Right Method and Basis Set

The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method. This choice is not arbitrary; it is a deliberate decision based on the system's chemistry and the properties of interest.

Why Density Functional Theory (DFT)?

DFT methods calculate the electronic structure of a molecule based on its electron density (ρ) rather than the complex many-electron wavefunction.[7][8] This fundamental difference significantly reduces computational cost without a major sacrifice in accuracy for many applications, making it the most pragmatic choice for molecules of pharmaceutical interest.[8]

The Choice of Functional and Basis Set: A Justified Protocol

For this compound, a heterocyclic aromatic amine, we must select a functional and basis set capable of accurately describing its electronic structure, including the lone pairs on the nitrogen atoms and the delocalized π-system.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Causality: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This inclusion helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry, molecular geometries, and electronic properties for a wide range of organic molecules.[7] Its widespread use and extensive validation in scientific literature establish it as a trustworthy standard for this class of compounds.

-

-

Recommended Basis Set: 6-311++G(d,p)

-

Causality: This Pople-style basis set provides the necessary flexibility to accurately model the electron distribution.

-

6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more nuanced and accurate representation of electron density compared to smaller basis sets.

-

++G: Includes "diffuse functions" on both heavy atoms and hydrogen. These functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for systems with lone pairs (like the nitrogen atoms in our molecule) and for calculating properties like proton affinities and anion stability.[9][10]

-

(d,p): Adds "polarization functions" on heavy atoms (d) and hydrogen atoms (p). These functions allow the atomic orbitals to change shape in response to the molecular environment, which is critical for correctly modeling bond angles and describing the directionality of hydrogen bonds.

-

-

-

Solvation Model: PCM (Polarizable Continuum Model)

-

Causality: Biological processes occur in an aqueous environment. Performing calculations in the "gas phase" (in vacuum) neglects the significant stabilizing or destabilizing effects of the solvent. The PCM is an implicit solvation model that treats the solvent as a continuous dielectric medium. This approach offers an excellent compromise between accuracy and computational cost, effectively capturing the bulk electrostatic effects of the solvent on the molecule's geometry and electronic properties.

-

The Computational Workflow: From Structure to Properties

The following protocol outlines a self-validating system for performing quantum chemical calculations on this compound. This workflow ensures that the final calculated properties correspond to a true, stable molecular conformation.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol

-

Structure Input:

-

Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 12272726).[11]

-

Load the structure into a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft[12]).

-

Prepare an input file for a quantum chemistry software package (e.g., Gaussian, Q-Chem[12][13], ORCA).

-

-

Geometry Optimization and Frequency Calculation:

-

This is the most critical step. We perform an optimization to find the molecule's most stable 3D arrangement (a minimum on the potential energy surface) and simultaneously request a frequency calculation.

-

Sample Gaussian Input Keywords:

-

-

Validation: The Trustworthiness Check:

-

Upon completion, inspect the output file for the results of the frequency calculation.

-

A valid calculation MUST have ZERO imaginary frequencies. An imaginary frequency (often listed as a negative value) indicates that the "optimized" structure is not a true minimum but a saddle point (a transition state). If an imaginary frequency is found, the geometry must be slightly perturbed along the direction of that vibrational mode and the optimization must be re-run.

-

-

Property Calculation and Analysis:

-

Once a true minimum is confirmed, the resulting optimized structure and its corresponding electronic information can be used for further analysis. This is not a separate calculation; the necessary information is generated during the validated optimization/frequency job.

-

Analysis and Interpretation: Translating Data into Chemical Insight

The output of a successful calculation is a wealth of data. The true expertise lies in interpreting this data to inform drug design.

Caption: Key electronic properties derived from DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the "frontier" orbitals, governing the molecule's reactivity.

-

Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the amino group and the π-system of the rings.

-

Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

-